
3-(2-Methylpropoxy)phenol
Overview
Description
“3-(2-Methylpropoxy)phenol” is a chemical compound with the CAS Number: 91950-13-9 . It has a molecular weight of 166.22 and its IUPAC name is 3-isobutoxyphenol . The compound is available in liquid form .
Synthesis Analysis
The synthesis of phenolic compounds like “3-(2-Methylpropoxy)phenol” has been a topic of interest due to their potential applications in various fields . Phenolic compounds can be synthesized through several methods such as esterification, phosphorylation, hydroxylation, or enzymatic conjugation . These methods can increase the antimicrobial activity of compounds and reduce minimal concentrations needed .Molecular Structure Analysis
The molecular structure of “3-(2-Methylpropoxy)phenol” is represented by the linear formula C10H14O2 . The InChI code for this compound is 1S/C10H14O2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8,11H,7H2,1-2H3 .Chemical Reactions Analysis
Phenolic compounds, including “3-(2-Methylpropoxy)phenol”, are known to react with active metals such as sodium, potassium, etc., to form the corresponding phenoxide . These reactions indicate the acidic nature of phenols .Physical And Chemical Properties Analysis
“3-(2-Methylpropoxy)phenol” is a liquid compound . The compound’s physical and chemical properties are influenced by the arrangement of functional groups about the nuclear structure .Scientific Research Applications
Synthesis of Bioactive Natural Products
3-(2-Methylpropoxy)phenol serves as a building block in the synthesis of bioactive natural products. Its structural versatility allows for the creation of complex molecules with potential therapeutic effects, including anti-tumor and anti-inflammatory properties .
Conducting Polymers
In the field of materials science, this compound is utilized in the development of conducting polymers. These polymers have applications in electronics and energy storage devices due to their ability to conduct electricity .
Plastics Industry
The compound is used to enhance the thermal stability and flame resistance of plastics. This application is crucial in producing safer and more durable plastic products .
Adhesives and Coatings
3-(2-Methylpropoxy)phenol is incorporated into adhesives and coatings to improve their performance. It acts as an antioxidant, ultraviolet absorber, and flame retardant, contributing to the longevity and safety of the coated materials .
Antioxidant Applications
As an antioxidant, it finds use in various industries, including food preservation. It helps in preventing the oxidation of food items, thereby extending their shelf life and maintaining nutritional quality .
Pharmaceutical Research
In pharmaceutical research, 3-(2-Methylpropoxy)phenol is explored for its potential medicinal benefits. Its antioxidant properties are of particular interest in the development of drugs aimed at combating oxidative stress-related diseases .
Synthesis Methods Development
Researchers utilize 3-(2-Methylpropoxy)phenol to develop new synthetic methods. These methods aim to prepare m-aryloxy phenols with functional groups that impart specific properties for industrial applications .
Environmental Protection
Due to its properties as an ultraviolet absorber and flame retardant, this compound plays a role in environmental protection. It helps in creating materials that can withstand harsh environmental conditions, reducing the need for frequent replacements and waste .
Mechanism of Action
Mode of Action
Phenolic compounds are known to interact with proteins and enzymes, potentially altering their function. They can also act as antioxidants, neutralizing harmful free radicals in the body .
Biochemical Pathways
Phenolic compounds are secondary metabolites of plants which constitute an important group, i.e., phenylpropanoids . They are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway .
Result of Action
Phenolic compounds are known to have antioxidant properties, which means they can neutralize harmful free radicals in the body, potentially preventing damage to cells and tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Methylpropoxy)phenol. Factors such as temperature, pH, and the presence of other compounds can affect how 3-(2-Methylpropoxy)phenol interacts with its targets and its overall effectiveness .
Safety and Hazards
Future Directions
Phenolic compounds, including “3-(2-Methylpropoxy)phenol”, have been gaining attention due to their potential benefits to human health and for exploitation by the food industry . In recent decades, phenol synthesis by one-pot oxidation of benzene has aroused tremendous interest in phenol synthesis due to the enormous energy consumption of the three-step cumene method in the industry . Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions .
properties
IUPAC Name |
3-(2-methylpropoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFGCLZKNHMTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropoxy)phenol | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2884149.png)
![2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884150.png)
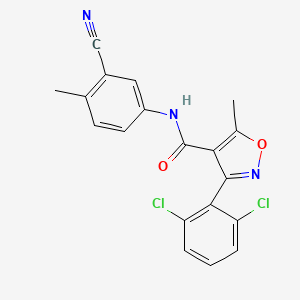
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea](/img/structure/B2884153.png)
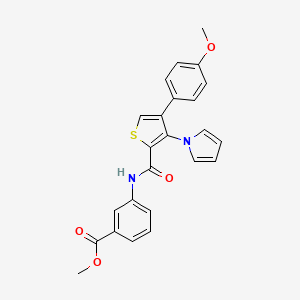
![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2884155.png)
![6-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2884157.png)
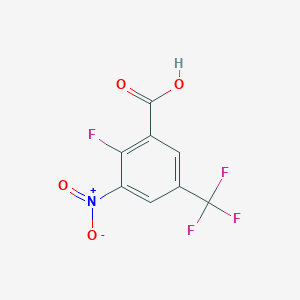
![1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2884160.png)
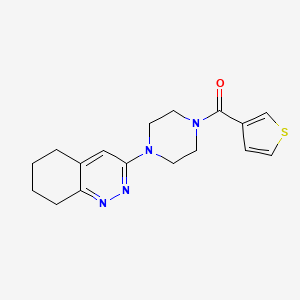
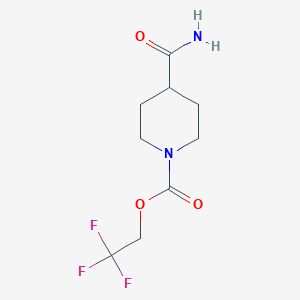
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2884164.png)
![2-(2,4-Difluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2884166.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2884168.png)